AER-271

Vue d'ensemble

Description

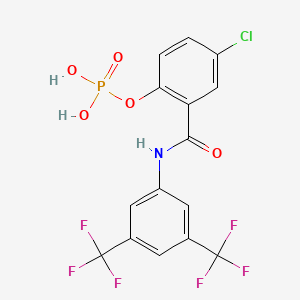

AER-271 is a phosphonate prodrug derivative of AER-270. It is an inhibitor of aquaporin-4, a water channel protein predominantly found in the brain. This compound has shown potential in the treatment of acute ischemic stroke and cerebral edema .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

AER-271 is synthesized through a series of chemical reactions involving the parent compound AER-270. . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Analyse Des Réactions Chimiques

Prodrug Activation Mechanism

AER-271 undergoes enzymatic hydrolysis by endogenous phosphatases in vivo, cleaving its phosphate group to release the active AQP4 inhibitor AER-270 . This conversion enhances bioavailability, as the prodrug’s phosphonate group improves water solubility compared to AER-270 .

Key Reaction:

-

Structural Analysis :

Pharmacokinetic Data

Studies in rodent models confirm rapid conversion and sustained therapeutic levels:

| Parameter | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SQ) |

|---|---|---|---|

| Peak Plasma AER-270 | 726.16 ng/mL ± 114.22 | Higher variability | 1475.99–1699.37 ng/mL |

| Time to Peak | 180 min | 15 min | 6–24 h |

| Source |

-

IP administration achieved steady therapeutic levels by 3 hours, while SQ infusion maintained concentrations for 24 hours .

-

Plasma stability studies showed no significant degradation of AER-270 post-conversion .

Chemical Stability and Formulation

-

Storage : Stable at -20°C for 12 months or 4°C for 6 months .

-

Solubility : Formulated in Tris-buffered saline (pH 7.4) for preclinical use .

-

In Vitro Stability : Resistant to spontaneous hydrolysis in plasma, requiring enzymatic activation .

Efficacy in Disease Models

This compound’s conversion to AER-270 correlates with reduced cerebral edema and improved outcomes:

Ischemic Stroke (Mice):

Cardiac Arrest (Rats):

Comparative Inhibition Profile

AER-270 (the active form) shows moderate AQP4 inhibition compared to analogs:

| Compound | % AQP4 Inhibition |

|---|---|

| AER-270 | 47.0 |

| AER-524 | 50.6 |

| AER-533 | 49.1 |

| Source |

Applications De Recherche Scientifique

AER-271 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

Biology: Investigated for its role in inhibiting aquaporin-4 and its effects on cellular water transport.

Medicine: Explored for its potential in treating acute ischemic stroke and cerebral edema by reducing brain swelling and improving neurological outcomes

Industry: Utilized in the development of new pharmaceuticals targeting aquaporin-4.

Mécanisme D'action

AER-271 exerts its effects by inhibiting aquaporin-4, a water channel protein involved in the regulation of water movement in the brain. By blocking aquaporin-4, this compound reduces the formation of cerebral edema and improves neurological outcomes in models of ischemic stroke and cardiac arrest . The compound is converted in vivo to AER-270 by endogenous phosphatases, which then inhibits aquaporin-4 .

Comparaison Avec Des Composés Similaires

Similar Compounds

TGN-020: Another aquaporin-4 inhibitor with similar properties to AER-271.

ORI-TRN-002: A novel aquaporin-4 inhibitor with high solubility and low protein binding.

Uniqueness of this compound

This compound is unique due to its high potency and specificity for aquaporin-4. Its prodrug nature allows for better solubility and bioavailability compared to other inhibitors .

Activité Biologique

AER-271 is a novel aquaporin-4 (AQP4) inhibitor developed as a therapeutic agent for conditions associated with cerebral edema, particularly in the context of ischemic stroke and cardiac transplantation. This compound is a phosphonate prodrug of AER-270, designed to enhance water solubility and bioavailability. This compound has demonstrated significant biological activity in preclinical studies, showing promise in ameliorating cerebral edema and improving neurological outcomes.

This compound functions by selectively inhibiting AQP4, a water channel protein that facilitates water transport across cell membranes. In conditions like ischemic stroke, the disruption of normal osmotic balance leads to excessive water influx into cells, resulting in edema. By inhibiting AQP4, this compound reduces this pathological water accumulation, thereby mitigating tissue damage.

Key Findings from Research Studies

-

Cerebral Edema Reduction :

- In a study involving rats subjected to cardiac arrest (CA), treatment with this compound significantly reduced cerebral edema measured at 3 hours post-resuscitation. The percentage of brain water (%BW) was markedly lower in this compound treated groups compared to vehicle-treated controls .

- At 3 hours post-CA, %BW was recorded as follows:

- Vehicle-treated: 83.84%

- This compound treated: 83.29%

- This represents an 82.1% reduction in edema compared to vehicle treatment .

- Neurological Outcomes :

-

Histological Analysis :

- Histological assessments revealed that this compound treatment led to a 43% reduction in pyknotic neurons in the CA1 region of the hippocampus compared to vehicle treatment. This suggests a protective effect against neuronal death .

- Additionally, microglial activation, indicative of neuroinflammation, was reduced by 55% in the this compound group compared to controls .

Clinical Trials

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans:

- Phase 1 Trials : Aeromics initiated a double-blind, randomized, placebo-controlled Phase 1 trial to assess the pharmacokinetics and safety of this compound in healthy volunteers. The trial commenced in June 2018 and aimed to inform subsequent Phase 2 trials focusing on patients with severe ischemic stroke .

Summary of Clinical Trial Design

| Study Phase | Objective | Population | Key Endpoints |

|---|---|---|---|

| Phase 1 | Safety and pharmacokinetics | Healthy volunteers | Tolerability, adverse effects |

| Phase 2 | Efficacy in stroke patients | Patients with LHI | Neurological outcomes |

Propriétés

IUPAC Name |

[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXPHFIHYXZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.